Cas no 565209-32-7 (N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine)

N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine structure
565209-32-7 structure
Product Name:N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
CAS No:565209-32-7
MF:C16H13FN2S
MW:284.351225614548
CID:3078508
PubChem ID:1078636
Update Time:2025-04-21

N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • Benzyl-[4-(4-fluoro-phenyl)-thiazol-2-yl]-amine
    • 565209-32-7
    • AKOS000667622
    • EN300-06611
    • N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
    • Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine
    • Z48849955
    • G30350
    • N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
    • Inchi: 1S/C16H13FN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
    • InChI Key: BAQWPVJOMKGWEF-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)F)N=C1NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 284.07834776Da
  • Monoisotopic Mass: 284.07834776Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 53.2Ų

N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B127250-100mg
N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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$ 50.00 2022-06-07
TRC
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$ 320.00 2022-06-07
Chemenu
CM456393-250mg
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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Chemenu
CM456393-500mg
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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Enamine
EN300-06611-0.05g
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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$30.0 2025-02-21
Enamine
EN300-06611-0.1g
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Enamine
EN300-06611-0.25g
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